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Compound of Interest

Compound Name: (3-Aminophenyl)urea

cat. No.: B1581141

An In-Depth Technical Guide to the Molecular Structure and Application of (3-
Aminophenyl)urea

Executive Summary

(3-Aminophenyl)urea is a key chemical intermediate whose structural framework is
foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of
compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent
kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular
structure, physicochemical properties, synthesis, and analytical characterization of (3-
Aminophenyl)urea. Furthermore, it explores its pivotal role as a foundational building block in
the development of targeted therapeutics, offering field-proven insights and detailed
experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in
Medicinal Chemistry

The urea functional group, CO(NH:2)z, is a cornerstone in numerous bioactive compounds and
clinically approved therapies.[2][3] Its ability to form stable, multiple hydrogen bonds with
biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable
pharmacophore in drug design.[3] The diaryl urea motif, exemplified by compounds like (3-
Aminophenyl)urea, is particularly prominent in the development of inhibitors for signaling
pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK
and VEGFR pathways.[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl
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urea, underscores the therapeutic potential of this chemical class, validating the utility of

simpler building blocks like (3-Aminophenyl)urea in discovery pipelines.[1][4]

Physicochemical Properties of (3-Aminophenyl)urea

A thorough understanding of the physicochemical properties of (3-Aminophenyl)urea is

essential for its handling, formulation, and application in synthetic and biological experiments.

The key properties are summarized below.

Property Value Source(s)
CAS Number 25711-72-2 [5][6][7]
Molecular Formula C7H9Ns3O [51[6]1[7]
Molecular Weight 151.17 g/mol [61[71[8]
IUPAC Name (3-aminophenyl)urea [7]
Appearance Solid (form may vary) N/A
Boiling Point 321.03 °C at 760 mmHg [5]

Density 1.35 g/cm3 [5]

Water Solubility

16.38 g/L at 25°C

[5]

pKa (Predicted) 14.59 + 0.50 [5]
XLogP3 0.7 [51[7]
Hydrogen Bond Donors 3 [5]
Hydrogen Bond Acceptors 2 [5]

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)N

[5117]

Molecular Structure and Conformational Analysis

The molecular architecture of (3-Aminophenyl)urea consists of a central urea moiety flanked

by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement

dictates its chemical reactivity and intermolecular interaction capabilities.
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Key Structural Features

o Urea Core: The planar urea group (-NH-C(=0)-NH-) is the primary site for hydrogen bonding.
It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the
carbonyl oxygen and the nitrogen atoms).[5]

o Aromatic System: The phenyl ring provides a rigid scaffold and participates in 1t-stacking
interactions.

e Primary Amine: The amino group (-NHz) at the C3 position is a key functional handle. It is
nucleophilic and can be readily modified to generate diverse libraries of derivative
compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography

While specific crystal structure data for (3-Aminophenyl)urea is not readily available in public
databases, analysis of close analogs, such as 1-(2-aminophenyl)-3-phenylurea, provides
valuable insights.[9] In the crystal lattice of this analog, molecules are linked by N-H---O
hydrogen bonds involving the central urea units, forming chains. These chains are further
associated through additional hydrogen bonds from the pendant amino groups.[9] It is highly
probable that (3-Aminophenyl)urea forms similar extensive hydrogen-bonded networks,
contributing to its solid state and influencing its solubility. The molecule possesses three
hydrogen bond donors and two acceptors, facilitating robust intermolecular interactions.[5]

Conformational Flexibility

The primary source of conformational flexibility is the rotation around the C-N bond connecting
the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean
plane of the urea unit is a critical parameter influencing how the molecule fits into a target's
binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles
between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a
non-planar conformation.[9] A similar twisted conformation is expected for (3-
Aminophenyl)urea.

Synthesis and Purification
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The synthesis of diaryl ureas is a well-established process in organic chemistry, typically
involving the reaction between an aromatic amine and an aromatic isocyanate.[1][4]

General Synthetic Strategy

The most common and versatile method involves the nucleophilic addition of an amine to an
isocyanate. For (3-Aminophenyl)urea, this can be approached in two primary ways, as
illustrated below. The key step often involves the in-situ or prior generation of an isocyanate
from a corresponding amine using a phosgenating agent like triphosgene.[4] An alternative
pathway involves the reduction of a nitro-group precursor.[5]
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Route A: Isocyanate Addition Route B: Nitro Reduction

Reducing Agent
(e.g., Hz, Pd/C)

- Isocyanate Precursor
P e Ge.g., Potassium IsocyanateD

Reaction l
(3-Aminophenyl)urea

(3-Nitrophenyl)urea

Reduction

(3-Aminophenyl)urea

(3-Aminophenyl)urea
(Core Scaffold)

Primary Amine (-NH2)
(Reactive Handle)

Derivatization Urea Moiety
(Amide coupling, etc.) {{zE=1ellellalenz{=le[le]3)]

G)iverse Chemical Libraries)

AR Screening Binding Interaction

Potent & Selective
Kinase Inhibitors
(e.g., Sorafenib Analogs)

Kinase ATP-Binding Pocket
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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